molecular formula C19H21ClN2O4 B244292 N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide

货号 B244292
分子量: 376.8 g/mol
InChI 键: GFZAGEUXQQCRET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, commonly known as CR845, is a novel, non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid analgesics, CR845 does not bind to the mu-opioid receptor and therefore does not produce the same side effects, such as respiratory depression, addiction, and tolerance.

作用机制

CR845 acts as a selective agonist of the kappa-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of the kappa-opioid receptor by CR845 leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesia and other effects. Unlike traditional opioid analgesics, which also activate the mu-opioid receptor, activation of the kappa-opioid receptor by CR845 does not produce the same degree of respiratory depression, addiction, and tolerance.
Biochemical and Physiological Effects:
CR845 has been shown to produce a variety of biochemical and physiological effects in preclinical and clinical studies. These effects include the modulation of pain signaling pathways, the reduction of inflammation and oxidative stress, the improvement of immune function, the enhancement of neuroplasticity and neuroprotection, and the regulation of gastrointestinal and renal function. These effects are mediated by the activation of the kappa-opioid receptor and other signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.

实验室实验的优点和局限性

CR845 has several advantages and limitations for lab experiments. One advantage is that it can be used as a tool compound to study the role of the kappa-opioid receptor in pain and other physiological processes. CR845 can also be used to compare and contrast with other opioid and non-opioid analgesics in terms of efficacy, safety, and mechanism of action. However, one limitation is that CR845 may not fully replicate the complexity and variability of human pain conditions, and may not be suitable for all types of pain models or assays. In addition, CR845 may have off-target effects or interactions with other drugs or chemicals that need to be taken into account.

未来方向

There are several future directions for the research and development of CR845. One direction is to further explore the pharmacological and physiological effects of CR845 in different pain models and patient populations, and to optimize the dosing, administration, and formulation of CR845 for clinical use. Another direction is to investigate the potential of CR845 for the treatment of other conditions, such as pruritus, depression, anxiety, and addiction, which are also associated with the kappa-opioid receptor. A third direction is to develop new and more selective agonists and antagonists of the kappa-opioid receptor, based on the structure and activity of CR845, to improve the specificity and efficacy of pain management. Overall, CR845 represents a promising and innovative approach to pain management, and has the potential to transform the field of analgesic drug discovery and development.

合成方法

CR845 is synthesized by the reaction of 4-chlorophenoxyacetic acid with 2-methoxy-4-nitrophenyl isocyanate, followed by reduction of the nitro group to an amino group and acylation with 2-methylpropionic anhydride. The final product is purified by chromatography and recrystallization. The overall yield of the synthesis is around 35%.

科学研究应用

CR845 has been extensively studied in preclinical and clinical trials for the treatment of various types of pain, including postoperative pain, osteoarthritis pain, chronic low back pain, and pruritus (itching) associated with chronic kidney disease. In preclinical studies, CR845 has shown potent analgesic effects in various animal models of pain, without producing respiratory depression or other opioid-related side effects. In clinical trials, CR845 has demonstrated efficacy in reducing pain intensity and improving functional outcomes, as well as safety and tolerability in patients with acute and chronic pain.

属性

分子式

C19H21ClN2O4

分子量

376.8 g/mol

IUPAC 名称

N-[4-[[2-(4-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C19H21ClN2O4/c1-12(2)19(24)22-16-9-6-14(10-17(16)25-3)21-18(23)11-26-15-7-4-13(20)5-8-15/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)

InChI 键

GFZAGEUXQQCRET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)OC

规范 SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。